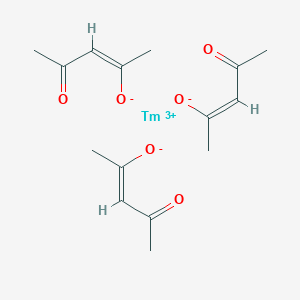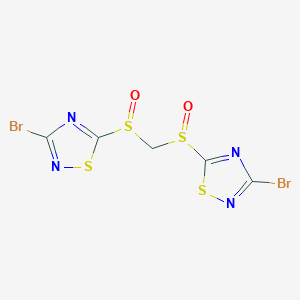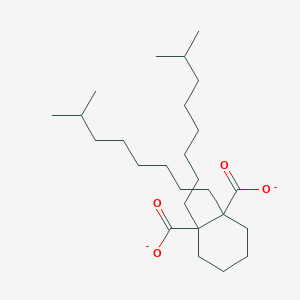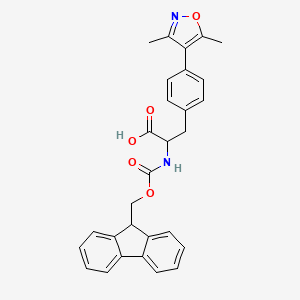
Thulium-2,4-Pentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula C15H21O6Tm. It is a white powder that is soluble in organic solvents and is commonly used in various scientific and industrial applications. The compound is known for its high purity and stability, making it a valuable material in research and development.
Preparation Methods
Thulium(III) acetylacetonate trihydrate can be synthesized through the reaction of thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an organic solvent, such as ethanol, and then adding acetylacetone to the solution. The mixture is then heated to promote the reaction, resulting in the formation of thulium(III) acetylacetonate trihydrate. The product is then purified through recrystallization .
Chemical Reactions Analysis
Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also react with other ligands to form new coordination complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Thulium(III) acetylacetonate trihydrate is widely used in scientific research due to its unique properties. In chemistry, it is used as a precursor for the synthesis of thulium-containing materials and as a catalyst in organic reactions. In biology and medicine, the compound is used in the development of imaging agents and as a component in certain therapeutic formulations. In industry, it is used in the production of advanced materials, such as nanostructures and thin films .
Mechanism of Action
The mechanism of action of thulium(III) acetylacetonate trihydrate involves the formation of chelate rings through the bonding of the acetylacetonate anion to the thulium ion. This chelation stabilizes the thulium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reactions it participates in .
Comparison with Similar Compounds
Thulium(III) acetylacetonate trihydrate can be compared to other metal acetylacetonates, such as those of aluminum, manganese, cobalt, chromium, iron, and titanium. While these compounds share similar coordination chemistry, thulium(III) acetylacetonate trihydrate is unique due to the specific properties of the thulium ion, such as its electronic configuration and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Similar Compounds
- Aluminum acetylacetonate
- Manganese acetylacetonate
- Cobalt acetylacetonate
- Chromium acetylacetonate
- Iron acetylacetonate
- Titanium acetylacetonate
Properties
Molecular Formula |
C15H21O6Tm |
|---|---|
Molecular Weight |
466.26 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;thulium(3+) |
InChI |
InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
ASFMKHGVRGERPB-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tm+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)

![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)

![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)

![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)


![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
